Physicochemical Differentiation: Lipophilicity (LogP) Comparison for Membrane Permeability Prediction
4-(Cyclohexyloxy)aniline exhibits a computed XLogP3-AA value of 3.0, positioning it as a moderately lipophilic compound [1]. In contrast, the smaller cyclopentyloxy analog shows a lower LogP of 2.5, while the linear hexyloxy derivative demonstrates higher lipophilicity [2][3]. This quantitative difference is critical for optimizing blood-brain barrier penetration and oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 4-(Cyclopentyloxy)aniline (LogP 2.5) and 4-(Hexyloxy)aniline (LogP higher) |
| Quantified Difference | Target LogP is 0.5 units higher than cyclopentyloxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A LogP difference of 0.5 units can significantly alter a compound's pharmacokinetic profile, making 4-(Cyclohexyloxy)aniline a distinct tool for optimizing lipophilicity in drug candidates.
- [1] PubChem. 4-(Cyclohexyloxy)aniline. PubChem Compound Summary for CID 3026822. 2025. View Source
- [2] PubChem. 4-(Cyclopentyloxy)aniline. PubChem Compound Summary for CID 6484448. 2025. View Source
- [3] PubChem. 4-(Hexyloxy)aniline. PubChem Compound Summary for CID 38360. 2025. View Source
